2-Chloro-6-ethylaniline
Description
Significance of Substituted Anilines in Organic Synthesis Research
Substituted anilines are organic compounds derived from aniline (B41778) that have been modified with various functional groups. chemicalbook.com They are foundational starting materials in a multitude of chemical syntheses. chemicalbook.com Their importance is highlighted by their role as precursors in the creation of complex molecules such as N-phenyl nicotinamide, cinnoline (B1195905) derivatives, and various heterocyclic azo dyes. chemicalbook.com The versatility of substituted anilines allows for their use in diverse reactions, including the synthesis of benzothiazole (B30560) derivatives and in condensation reactions to form ketimines. chemicalbook.com
Modern synthetic methodologies frequently employ substituted anilines. For instance, one-pot reductive amination of aldehydes with nitroarenes provides an atom-economical and environmentally attractive route to producing secondary aromatic amines, which begins with the reduction of a nitroarene to a primary aniline. rsc.org Furthermore, palladium-catalyzed reactions have become a powerful tool in organic synthesis, enabling the construction of multiply substituted molecules under mild conditions, with substituted anilines often serving as key reactants. aablocks.com These advanced methods underscore the enduring importance of substituted anilines as versatile intermediates for generating combinatorial libraries for medicinal chemistry and designing building blocks for materials science.
The Role of Chlorinated Anilines in Contemporary Chemical Science
Within the broader family of substituted anilines, chlorinated anilines are of particular interest in contemporary chemical science. These compounds, featuring one or more chlorine atoms on the benzene (B151609) ring, are crucial intermediates in the production of numerous industrial and specialty chemicals. xdbiochems.com The presence of the chlorine atom modifies the molecule's electronic properties and reactivity, often enhancing the biological activity or stability of the final product. xdbiochems.com
Chlorinated anilines are vital starting materials for a range of products, including pharmaceuticals, dyes, and agrochemicals. xdbiochems.com A prominent example from this class is 2-Chloro-6-methylaniline (B140736), an analog of the focus compound of this article. This specific chlorinated aniline serves as a key precursor for widely used herbicides like metazachlor (B166288) and is an important intermediate in the synthesis of certain pharmaceuticals. pmarketresearch.com Its utility also extends to the dye and pigment industry, where it is used to create a spectrum of colorants. xdbiochems.com The diverse applications of compounds like 2-Chloro-6-methylaniline illustrate the strategic importance of the chlorinated aniline scaffold in developing new therapeutic agents, effective agrochemicals, and stable, vibrant dyes. xdbiochems.compmarketresearch.com
Specific Research Focus: 2-Chloro-6-ethylaniline within the Broader Class of Halogenated Aniline Derivatives
A specific member of this chemical class is this compound. While it shares a structural resemblance to the more extensively documented 2-Chloro-6-methylaniline, this compound represents a distinct chemical entity with its own unique properties and potential research applications. It is commercially available for research and development purposes, positioning it as a building block for synthetic exploration. bldpharm.comchemicalbook.com
Detailed research findings specifically on this compound are not as widespread as for its methyl analog. However, its chemical properties can be characterized, and its potential applications can be inferred from its structure and the known utility of closely related compounds.
Table 1: Physicochemical Properties of this compound This interactive table summarizes key properties of the compound. Click on headers to sort.
| Property | Value | Source |
|---|---|---|
| CAS Number | 102790-60-3 | bldpharm.com |
| Molecular Formula | C₈H₁₀ClN | bldpharm.com |
| Molecular Weight | 155.63 g/mol | bldpharm.com |
| MDL Number | MFCD00129143 | bldpharm.com |
| SMILES Code | NC1=C(C=CC=C1Cl)CC| bldpharm.com |
A plausible and common synthetic route to this compound is through the chemical reduction of its corresponding nitro precursor, 1-Chloro-2-ethyl-3-nitrobenzene. nih.gov This transformation is a standard procedure in organic chemistry for preparing anilines from nitroaromatic compounds. Given the extensive use of its methyl analog in creating herbicides and pharmaceuticals, this compound holds significant potential as an intermediate for synthesizing novel analogs of these compounds. pmarketresearch.com The substitution of a methyl with an ethyl group can subtly alter the steric and electronic properties of the resulting molecules, potentially leading to modified efficacy, bioavailability, or selectivity in biological systems. Its availability for research use suggests its role as a valuable, albeit less studied, component for developing new chemical entities. bldpharm.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1-Chloro-2-ethyl-3-nitrobenzene |
| This compound |
| 2-Chloro-6-methylaniline |
| Aldehydes |
| Aniline |
| Benzothiazole |
| Cinnoline |
| Ketimines |
| Metazachlor |
| N-phenyl nicotinamide |
| Nitroarenes |
Structure
3D Structure
Properties
Molecular Formula |
C8H10ClN |
|---|---|
Molecular Weight |
155.62 g/mol |
IUPAC Name |
2-chloro-6-ethylaniline |
InChI |
InChI=1S/C8H10ClN/c1-2-6-4-3-5-7(9)8(6)10/h3-5H,2,10H2,1H3 |
InChI Key |
YJWWPPMNMFNBHX-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)Cl)N |
Canonical SMILES |
CCC1=C(C(=CC=C1)Cl)N |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 Chloro 6 Ethylaniline and Its Derivatives
Chemical Transformations Involving the Amino Group
The amino group of 2-Chloro-6-ethylaniline is a primary nucleophilic center and can undergo a variety of chemical transformations typical of aromatic amines. These reactions are fundamental for the synthesis of more complex derivatives.
One of the most important reactions is diazotization , where the primary amino group reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. learncbse.in This transformation is a cornerstone of aromatic chemistry, as the diazonio group (-N₂⁺) is an excellent leaving group and can be substituted by a wide array of nucleophiles in what are known as Sandmeyer or related reactions. For the analogous compound 2-chloro-6-methylaniline (B140736), diazotization is a key step to introduce functional groups such as hydrazine, nitro, cyano, or halogens onto the aromatic ring. google.comguidechem.comchemicalbook.com Studies on other 2,6-disubstituted anilines have shown that diazotization in specific solvents can lead to the corresponding chloro compounds as major products. researchgate.net
Acylation is another key transformation. The amino group readily reacts with acylating agents like acetic anhydride or acyl chlorides to form the corresponding amide. libretexts.orgbyjus.com This reaction is often employed as a protective strategy to moderate the high reactivity of the amino group during subsequent reactions, such as electrophilic aromatic substitution. libretexts.org The resulting N-acetyl group is less activating than the amino group, which allows for more controlled reactions and prevents unwanted side reactions. byjus.com
Below is a table summarizing key transformations of the amino group.
| Reaction Type | Reagents | Product Type | Significance |
| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt | Versatile intermediate for substitution reactions (Sandmeyer, etc.). learncbse.in |
| Acylation | Acetic Anhydride or Acyl Chloride | N-Acyl anilide (Amide) | Protects/moderates the amino group's reactivity. libretexts.orglibretexts.org |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Introduces alkyl groups to the nitrogen atom. |
**3.2. Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is dictated by the combined directing effects of the substituents. The amino group is a very strong activating ortho-, para-director, while the ethyl and chloro groups are also ortho-, para-directing. wikipedia.orgbyjus.com Given that the ortho positions (2 and 6) relative to the amino group are already substituted, electrophilic attack is overwhelmingly directed to the para position (position 4), which is vacant.
However, the high reactivity of the aniline (B41778) ring can lead to polysubstitution and oxidation, especially under harsh conditions. libretexts.orglibretexts.org To achieve monosubstitution, the reactivity of the amino group is often attenuated by converting it to an amide (e.g., acetanilide) prior to the substitution reaction. byjus.com The N-acetyl group is still an ortho-, para-director but is less activating, allowing for cleaner reactions. libretexts.org
Under strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the amino group is protonated to form the anilinium ion (-NH₃⁺). learncbse.inchemistrysteps.com This group is strongly deactivating and a meta-director. Consequently, electrophilic attack would be directed to the positions meta to the -NH₃⁺ group, which are positions 3 and 5 of the ring. This can lead to a mixture of products depending on the reaction conditions and the extent of protonation. byjus.com Friedel-Crafts reactions are generally unsuccessful with anilines because the amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring. byjus.comallen.in This can be overcome by using the acylated form (acetanilide). libretexts.org
The table below outlines the expected outcomes for major EAS reactions.
| EAS Reaction | Reagents | Expected Major Product (Neutral Conditions) | Expected Major Product (Acidic Conditions) |
| Halogenation | Br₂ or Cl₂ | 4-Halo-2-chloro-6-ethylaniline | 3-Halo- and 5-Halo-2-chloro-6-ethylaniline |
| Nitration | HNO₃, H₂SO₄ | 2-Chloro-6-ethyl-4-nitroaniline (via acetanilide) | 2-Chloro-6-ethyl-3-nitroaniline and 2-Chloro-6-ethyl-5-nitroaniline |
| Sulfonation | Fuming H₂SO₄ | 4-Amino-3-chloro-5-ethylbenzenesulfonic acid | 2-Amino-3-chloro-5-ethylbenzenesulfonic acid |
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. The classical SNAr mechanism proceeds via a two-step addition-elimination process involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org This mechanism is highly favored when strong electron-withdrawing groups (such as -NO₂, -CN, or -C=O) are positioned ortho or para to the leaving group. pressbooks.pub These groups are necessary to stabilize the negative charge of the intermediate.
In the case of this compound, the leaving group is the chloride ion at the C2 position. The substituents on the ring are an amino group (-NH₂) and an ethyl group (-C₂H₅), both of which are electron-donating. These groups increase the electron density on the aromatic ring, which destabilizes the negatively charged Meisenheimer complex that would be formed upon nucleophilic attack. Therefore, this compound is deactivated towards the classical SNAr mechanism, and such reactions are not expected to proceed under standard conditions. pressbooks.pub This contrasts sharply with substrates like 2,4-dinitrochlorobenzene, which readily undergo SNAr because the nitro groups effectively stabilize the anionic intermediate. libretexts.org
**3.3. Formation of Complex Molecular Architectures
Carbazoles are a class of nitrogen-containing heterocyclic compounds with significant biological and electronic applications. This compound serves as a valuable precursor for the synthesis of substituted carbazoles. A modern and efficient method involves a palladium-catalyzed reaction sequence. nih.govconsensus.app
The synthesis begins with a Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.orgnih.gov In this context, this compound is coupled with an aryl bromide (e.g., bromobenzene). This step forms an N-(2-chloro-6-ethylphenyl)aniline intermediate. The subsequent step involves an intramolecular palladium-catalyzed C-H activation/arylation. The palladium catalyst facilitates the formation of a new carbon-carbon bond between the two aromatic rings, leading to cyclization and the formation of the carbazole skeleton with the elimination of HCl. This tandem, one-pot approach allows for the efficient construction of the carbazole core from readily available starting materials. nih.govconsensus.app
Below is a table detailing a representative reaction for carbazole synthesis.
| Starting Materials | Catalyst/Reagents | Intermediate | Final Product | Reaction Type |
| This compound, Bromobenzene | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., phosphine-based), Base (e.g., NaOtBu) | N-(2-chloro-6-ethylphenyl)aniline | Ethyl-substituted Carbazole | Buchwald-Hartwig Amination followed by intramolecular C-H Arylation. nih.govwikipedia.org |
The structural framework of this compound makes it a valuable building block for the synthesis of molecules with specialized applications, particularly in the pharmaceutical and agrochemical industries. Its derivatization allows for the creation of complex and high-value compounds.
A significant application lies in its potential use as a precursor for synthesizing analogs of kinase inhibitors used in oncology. The closely related compound, 2-chloro-6-methylaniline, is a well-established key intermediate in the industrial synthesis of Dasatinib , a potent tyrosine kinase inhibitor used to treat certain types of leukemia. nbinno.comnbinno.com The synthesis involves coupling the aniline with a substituted thiazole ring. By analogy, this compound can be used to synthesize ethyl-analogs of Dasatinib or other novel kinase inhibitors, a common strategy in drug discovery to explore structure-activity relationships.
In the agrochemical sector, substituted anilines are precursors to many herbicides. For instance, the related compound 2-ethyl-6-methylaniline is a key starting material for the synthesis of Metolachlor , a widely used chloroacetamide herbicide. google.com The synthesis typically involves N-alkylation followed by acylation with chloroacetyl chloride. This compound can be similarly derivatized to produce novel chloroacetamide compounds with potential herbicidal activity. These reactions highlight the utility of the aniline nitrogen as a nucleophile for building more complex molecular architectures.
| Application Area | Target Molecule Class | Key Synthetic Transformation | Example Precursor |
| Pharmaceuticals | Kinase Inhibitors | Amide bond formation / C-N coupling | Dasatinib Analogs nbinno.comnbinno.com |
| Agrochemicals | Chloroacetamide Herbicides | N-alkylation and N-acylation | Metolachlor Analogs google.com |
Derivatization for Specialized Chemical Applications
Reaction Kinetics and Thermodynamic Considerations
The kinetics of amination reactions involving anilines are governed by several factors, including the nature of the catalyst, the electronic properties of the substrates, and the reaction conditions. Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a key amination process. While thermodynamically favorable, it is often kinetically challenging due to electrostatic repulsion between the electron-rich amine nucleophile and the π-electrons of the unsaturated bond.
In metal-catalyzed hydroamination reactions, the mechanism can be complex. For proton-catalyzed reactions of anilines with alkenes, the effective acidity of the anilinium salt, which is influenced by the coordinating ability of the counteranion, plays a crucial role in the rate-determining step of alkene protonation. Kinetic studies of platinum-catalyzed hydroamination of ethylene with 2-chloroaniline (B154045) have demonstrated that such reactions can proceed to nearly quantitative yields, although they may require elevated temperatures and long reaction times. The presence of electron-withdrawing groups on the aniline, such as the chloro group, generally favors the hydroamination product over competing reactions like hydroarylation.
The rate-limiting step in these catalytic cycles can vary. For instance, in some palladium-catalyzed aminations, kinetic data suggests that aminopalladation is the rate-limiting step, while in others, transmetalation or reductive elimination can be rate-determining.
Reaction conditions exert a profound influence on the selectivity and yield of amination reactions involving this compound and related compounds. Careful manipulation of catalysts, solvents, bases, and temperature is critical to directing the reaction towards the desired kinetic or thermodynamic product.
Catalyst and Ligand Effects: The choice of catalyst and its associated ligands is paramount. In the Sonogashira coupling of di-iodopurines, the regioselectivity can be completely switched between two different positions based on whether the palladium catalyst contains a monodentate or a bidentate phosphine ligand. This highlights the power of ligand choice in directing the outcome of a reaction on a multifunctional substrate.
Solvent and Base Effects: The solvent and base system can dramatically alter reaction pathways and efficiency. In hydroamination reactions, the presence of a Brønsted base like triethylamine can trap the kinetically preferred Markovnikov aminopalladation adduct, whereas in the absence of an effective base, the reaction can proceed through a different pathway. Similarly, in proton-catalyzed hydroaminations, the catalytic efficiency is strongly dependent on the coordinating ability of the acid's counteranion, with less coordinating anions leading to higher reactivity.
Temperature and Reaction Time: Temperature and reaction time are classic tools for controlling product distribution. In the proton-catalyzed reaction of anilines with alkenes, it is possible to preferentially generate either the kinetic hydroamination product or the thermodynamic hydroarylation product by adjusting the reaction time and temperature. The hydroamination product, formed under kinetic control, can rearrange to the more stable hydroarylation product with prolonged reaction times or at higher temperatures. This demonstrates a clear thermodynamic driving force that can be managed by careful control of reaction parameters.
Computational Chemistry and Spectroscopic Characterization of 2 Chloro 6 Ethylaniline
Theoretical Investigations of Molecular Structure and Electronic Properties
Computational chemistry provides a powerful lens through which to understand the intrinsic properties of molecules. For 2-chloro-6-ethylaniline, theoretical studies, primarily leveraging Density Functional Theory (DFT), offer deep insights into its structural and electronic characteristics.
Density Functional Theory (DFT) Studies for Optimized Geometry
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular geometries. Through DFT calculations, the bond lengths, bond angles, and dihedral angles of this compound can be determined in its ground state. These calculations typically involve the use of a functional, such as B3LYP, paired with a basis set, for instance, 6-311++G(d,p), to solve the Schrödinger equation in a computationally efficient manner. The resulting optimized geometry represents the most stable three-dimensional arrangement of the atoms in the molecule. For aniline (B41778) and its derivatives, DFT has been shown to produce results that are in good agreement with experimental data.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For substituted anilines, the nature and position of the substituents significantly influence the energies of these frontier orbitals and, consequently, the HOMO-LUMO gap. FMO analysis helps in elucidating how the chloro and ethyl groups in this compound modulate its electronic behavior.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. For this compound, the MEP map would reveal the influence of the electron-withdrawing chlorine atom and the electron-donating amino and ethyl groups on the electrostatic potential around the molecule, highlighting the likely sites for chemical interactions.
Computational Predictions of Spectroscopic Parameters
Theoretical calculations are not only pivotal for understanding molecular structure and reactivity but also for predicting spectroscopic properties. Computational methods, particularly DFT, can be employed to calculate various spectroscopic parameters, including vibrational frequencies. These predicted frequencies are invaluable for the interpretation and assignment of experimental spectra, such as those obtained from FT-IR and FT-Raman spectroscopy. Although there can be systematic errors in the calculated frequencies, these are often corrected by applying a scaling factor, leading to a good correlation between theoretical and experimental data.
Advanced Spectroscopic Characterization Techniques
Experimental spectroscopy provides direct information about the vibrational modes of a molecule, which are sensitive to its structure and bonding. FT-IR and FT-Raman spectroscopy are powerful complementary techniques for the characterization of this compound.
Vibrational Spectroscopy: FT-IR and FT-Raman Analysis and Assignment
Vibrational spectroscopy is a fundamental tool for the identification and structural elucidation of chemical compounds. The FT-IR and FT-Raman spectra of this compound exhibit a series of bands corresponding to the various vibrational modes of the molecule. Each functional group within the molecule, such as the N-H bonds of the amino group, the C-H bonds of the aromatic ring and the ethyl group, and the C-Cl bond, gives rise to characteristic absorption or scattering peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C).
The ¹H NMR spectrum of anilines is characterized by distinct signals for aromatic protons, amino group protons, and protons of the alkyl substituent. For this compound, the ethyl group introduces a characteristic ethyl pattern (a quartet and a triplet), while the aromatic protons give rise to a complex splitting pattern due to their coupling with each other.
Based on data from the analogous compound, 2-chloro-6-methylaniline (B140736), the aromatic protons are expected to resonate in the range of 6.65–7.15 ppm tandfonline.com. The amino group (NH₂) protons typically appear as a broad singlet, and for 2-chloro-6-methylaniline, this signal is observed at approximately 4.01 ppm tandfonline.com. The chemical shifts for the ethyl group in this compound can be predicted based on standard substituent effects. The methylene (-CH₂-) protons, being adjacent to the aromatic ring, would appear as a quartet, while the methyl (-CH₃) protons would be a triplet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Data for aromatic and amino protons are based on the experimentally determined values for 2-chloro-6-methylaniline.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (Ar-H) | 6.65 - 7.15 | Multiplet |
| Amino (NH₂) | ~4.01 | Broad Singlet |
| Methylene (-CH₂-) | Predicted | Quartet |
| Methyl (-CH₃) | Predicted | Triplet |
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. In this compound, distinct signals are expected for the two carbons of the ethyl group and the six carbons of the aromatic ring. For the related compound, 2-chloro-6-methylaniline, the aromatic carbons resonate between 118.5 and 141.4 ppm tandfonline.com.
Distortionless Enhancement by Polarization Transfer (DEPT) NMR experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups, while quaternary carbons are absent libretexts.orglibretexts.orgopenstax.org.
For this compound, the DEPT-135 spectrum is expected to show a positive signal for the methyl carbon and a negative signal for the methylene carbon of the ethyl group. The aromatic CH carbons would also appear as positive signals. The carbons attached to the chlorine (C-Cl), nitrogen (C-NH₂), and the ethyl group (C-CH₂CH₃) are quaternary and would be absent in the DEPT spectrum.
Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound Note: Aromatic carbon chemical shift range is based on data for 2-chloro-6-methylaniline.
| Carbon Type | Predicted Chemical Shift (ppm) | DEPT-135 Signal |
| Aromatic (C-Cl) | 118.5 - 141.4 | Absent |
| Aromatic (C-NH₂) | 118.5 - 141.4 | Absent |
| Aromatic (C-CH₂CH₃) | 118.5 - 141.4 | Absent |
| Aromatic (CH) | 118.5 - 141.4 | Positive |
| Methylene (-CH₂-) | Predicted | Negative |
| Methyl (-CH₃) | Predicted | Positive |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In aromatic compounds like this compound, the most common transitions are π → π* and n → π*.
A study on 2-chloro-6-methylaniline, when dissolved in ethanol, showed absorption bands at 260, 285, and 306 nm researchgate.net. These absorptions are attributed to the electronic transitions within the substituted benzene (B151609) ring. It is expected that this compound would exhibit a similar UV-Vis absorption profile. The ethyl group is not a chromophore itself but may cause a slight shift in the absorption maxima (λmax) due to its electronic donating effect.
The observed transitions are likely π → π* transitions, which are characteristic of the aromatic system. The presence of the amino group with its lone pair of electrons also allows for n → π* transitions, although these are typically weaker.
Table 3: Expected UV-Vis Absorption Data for this compound Note: Data based on experimental values for 2-chloro-6-methylaniline in ethanol.
| Absorption Maximum (λmax) | Associated Electronic Transition |
| ~260 nm | π → π |
| ~285 nm | π → π |
| ~306 nm | π → π* / n → π* |
X-ray Crystallography for Solid-State Structural Elucidation
In the solid state, aniline derivatives are known to form networks of intermolecular interactions that dictate their crystal packing. For molecules containing both N-H donor and acceptor functionalities, N-H⋯N hydrogen bonds are a common and significant interaction. These bonds play a crucial role in the formation of supramolecular assemblies.
The presence of the chloro substituent can also lead to C-H⋯Cl interactions, further stabilizing the crystal structure. The interplay of these various weak interactions, including N-H⋯N, C-H⋯π, and C-H⋯Cl, would ultimately determine the three-dimensional architecture of the this compound crystal.
Applications of 2 Chloro 6 Ethylaniline and Its Derivatives in Specialized Chemical Fields
Role in Agrochemical Research and Development
In the agrochemical sector, substituted anilines are crucial for creating active ingredients for crop protection products. evitachem.compmarketresearch.com The reactivity of the amino group allows for the construction of various herbicide families. evitachem.com
Precursors for Herbicide Synthesis (e.g., metazachlor (B166288), pendimethalin)
While substituted anilines are key precursors for herbicides, it is important to distinguish the specific starting materials for widely used products.
Metazachlor: This chloroacetamide herbicide is synthesized using a derivative of 2,6-dimethylaniline. The final structure of metazachlor is 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide, indicating that the core aniline (B41778) structure is based on a dimethyl-substituted phenyl ring rather than an ethyl-substituted one. nih.gov
Pendimethalin: The synthesis of this dinitroaniline herbicide typically involves different chemical pathways. Patented manufacturing processes often start with o-xylene (B151617) or N-(1-ethylpropyl)-3,4-dimethylaniline, which undergo nitration steps to produce the final compound. google.comgoogle.com Therefore, 2-Chloro-6-ethylaniline is not a direct precursor in the primary synthesis routes described for pendimethalin.
The following table summarizes the key herbicides and their commonly cited chemical precursors.
| Herbicide | Chemical Class | Precursor Mentioned in Synthesis Literature |
| Metazachlor | Chloroacetamide | 2,6-Dimethylaniline derivatives nih.gov |
| Pendimethalin | Dinitroaniline | o-Xylene or 3,4-Dimethylaniline derivatives google.comgoogle.com |
Significance in Pharmaceutical Chemistry
This compound and its close structural relatives are significant intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). evitachem.compunagri.com The precise arrangement of substituents on the aniline ring is crucial for building the complex molecular architectures required for therapeutic efficacy. nbinno.com
Intermediate in the Synthesis of Active Pharmaceutical Ingredients
This compound serves as an important starting material in the multi-step synthesis of various pharmaceutical compounds. evitachem.com Its structure is incorporated into larger molecules designed to interact with biological targets. It is noted as a useful intermediate for producing compounds with potential applications as antihistamines and anti-inflammatory drugs. evitachem.com
| Therapeutic Area | Role of this compound |
| Allergy Treatment | Intermediate for potential antihistamine compounds evitachem.com |
| Inflammation | Intermediate for potential anti-inflammatory drugs evitachem.com |
Derivatization for Antimicrobial and Anti-inflammatory Agents
The chemical modification, or derivatization, of the this compound scaffold is a key strategy in medicinal chemistry to develop new therapeutic agents. Research has shown that derivatives of related anilines, particularly those incorporating pyrazole (B372694) and quinazoline (B50416) heterocyclic rings, exhibit promising biological activity. nih.govderpharmachemica.com Studies have demonstrated that certain novel pyrazole analogues possess both antimicrobial and anti-inflammatory properties. nih.gov Similarly, newly synthesized quinazoline derivatives have been evaluated for their anti-inflammatory potential. derpharmachemica.com
| Heterocyclic System | Associated Biological Activity |
| Pyrazole Derivatives | Antimicrobial and Anti-inflammatory nih.gov |
| Quinazoline Derivatives | Anti-inflammatory, Antimalarial, Antibacterial derpharmachemica.com |
| Quinoxalinone Derivatives | Antimicrobial mdpi.com |
Synthesis of Tyrosine Kinase Inhibitors and Related Bioactive Compounds
Protein tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their inhibition is a key strategy in modern cancer therapy. nih.gov While this compound is a valuable substituted aniline for synthetic chemistry, its close analogue, 2-Chloro-6-methylaniline (B140736) , is a well-documented and crucial intermediate in the synthesis of Dasatinib. nbinno.comnbinno.comnbinno.com Dasatinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL). nbinno.com The 2-chloro-6-substituted aniline structure is a vital component for building the final drug molecule, highlighting the importance of this class of compounds in developing targeted cancer therapies. nbinno.comnbinno.com
| Drug | Drug Class | Key Precursor |
| Dasatinib | Tyrosine Kinase Inhibitor | 2-Chloro-6-methylaniline nbinno.comnbinno.comnbinno.com |
Exploration in Anti-Malarial Drug Development
The global challenge of drug-resistant malaria necessitates the development of novel therapeutic agents. mdpi.comnih.gov Historically, many effective antimalarial drugs are based on a quinoline (B57606) core, with chloroquine (B1663885) being a notable example. mdpi.com The presence of a chlorine atom on an aromatic ring is a common feature in many antimalarial compounds, suggesting that scaffolds like this compound could be valuable starting points for new drug discovery efforts. mdpi.comnih.gov A modern strategy in drug development is the "hybridization" approach, where two or more pharmacophore groups are combined into a single molecule. mdpi.com The this compound moiety could potentially be combined with known antimalarial scaffolds to create novel hybrid compounds. Furthermore, derivatives of quinazoline, which can be synthesized from anilines, have also been investigated for their antimalarial activity. derpharmachemica.com
Contributions to Materials Science
In the realm of materials science, this compound and its derivatives serve as crucial building blocks for a range of high-performance materials. The presence of the chloro and ethyl groups on the aniline ring influences the reactivity and imparts specific properties to the resulting polymers and resins.
This compound is a monomer that can be used in the synthesis of novel copolymers. For instance, the chemical oxidative copolymerization of 2-chloroaniline (B154045) and 2-ethylaniline, close structural relatives, has been successfully demonstrated. This process typically utilizes an oxidant such as ammonium (B1175870) persulfate in an acidic medium. The resulting copolymer, poly(2-chloroaniline-co-2-ethylaniline), exhibits properties that are a hybrid of the individual homopolymers.
Research has shown that such copolymers can be synthesized as composite materials, for example, with zinc (Zn), to create materials with specific electrochemical properties. These composites have been investigated for their potential use as anodic materials in lithium-ion batteries. The resulting copolymer composites can exhibit a spongy and porous surface morphology. researchgate.net The electrical conductivity of these materials is in the semiconducting range. researchgate.net
The thermal stability and electrochemical behavior of these copolymers are key areas of investigation. Cyclic voltammetry can be used to test the oxidation and reduction potentials, indicating the material's suitability for battery applications. For instance, a poly(2-chloroaniline-co-2-ethylaniline)-composite-Zn has been shown to have a discharge capacity of 63.4 mAh/g and a charge capacity of 62.8 mAh/g after several cycles, demonstrating good reversibility. nih.gov
Table 1: Properties of Poly(2-chloroaniline-co-2-ethylaniline)-composite-Zn
| Property | Value |
| Synthesis Method | In situ chemical oxidative polymerization |
| Oxidant | Ammonium persulfate |
| Dopant | HCl |
| Surfactant | Linear alkyl benzene (B151609) sulphonic acid (LABSA) |
| Electrical Conductivity | 1.46 x 10⁻⁷ S/cm |
| Discharge Capacity (7-8 cycles) | 63.4 mAh/g |
| Charge Capacity (7-8 cycles) | 62.8 mAh/g |
This table presents synthesized data based on research into copolymers of 2-chloroaniline and 2-ethylaniline. researchgate.netnih.gov
The development of efficient and stable charge-transporting materials is crucial for the advancement of optoelectronic devices such as organic light-emitting diodes (OLEDs). While a wide array of substituted aniline derivatives have been investigated for their potential as hole-transporting materials, there is currently a lack of specific research in publicly available scientific literature on the direct application of this compound or its immediate derivatives for this purpose.
The general strategy in this field involves the design and synthesis of molecules with appropriate highest occupied molecular orbital (HOMO) energy levels to facilitate the injection and transport of holes from the anode to the emissive layer of the device. rsc.org Aniline-based compounds are a prominent class of materials explored for this application due to their electron-donating nature. bohrium.com However, the specific contributions and performance metrics of this compound in this context have not been documented.
A significant application of derivatives of this compound is in the formulation of high-performance resins and the synthesis of specialized ligands for catalysis. A key example is 4,4'-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA), a derivative that can be synthesized from a precursor related to this compound. iucr.org
MCDEA is utilized as a curing agent, or hardener, for epoxy and polyurethane resins. gantrade.comechemi.com Its incorporation into the polymer matrix enhances the mechanical properties and thermal stability of the final product. When used with epoxy resins, MCDEA participates in the cross-linking process, leading to a rigid and durable thermoset material. In polyurethane systems, it acts as a chain extender, contributing to the formation of tough and resilient elastomers. echemi.com The resulting materials are noted for their high-temperature performance and enhanced mechanical properties. gantrade.com
Furthermore, the sterically hindered nature of compounds like MCDEA makes them valuable building blocks for the synthesis of ligands used in catalysis. iucr.org N-heterocyclic carbenes (NHCs) are a class of ligands that have gained prominence in catalysis, and their synthesis often involves the condensation of a diamine with a suitable carbon source. magtech.com.cnnih.gov The bulky substituents on the aniline rings of MCDEA can influence the steric and electronic properties of the resulting ligands, which in turn can fine-tune the activity and selectivity of the metal catalyst to which they are coordinated.
Table 2: Applications of 4,4'-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA)
| Application Area | Role of MCDEA | Resulting Properties |
| Epoxy Resins | Curing Agent/Hardener | High-temperature performance, enhanced mechanical properties |
| Polyurethane/Polyurea Elastomers | Curative/Chain Extender | Low heat build-up, enhanced mechanical properties |
| Catalysis | Building Block for Ligands | Potential for sterically demanding ligands |
This table highlights the diverse applications of the this compound derivative, MCDEA, in materials science. iucr.orggantrade.comechemi.com
Applications in Dye and Pigment Manufacturing
Substituted anilines are fundamental precursors in the synthesis of a vast array of synthetic colorants. This compound, with its reactive amino group, is a key intermediate in the production of azo dyes.
Azo dyes, characterized by the presence of one or more azo groups (-N=N-), constitute the largest class of commercial dyes. nih.gov The synthesis of these dyes typically involves a two-step process: diazotization followed by coupling.
In the first step, the primary aromatic amine, in this case, this compound, is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. unb.ca This diazonium salt is a highly reactive electrophile.
The second step is the azo coupling reaction, where the diazonium salt reacts with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aniline derivative. nih.gov The electrophilic diazonium ion attacks the electron-rich ring of the coupling component, resulting in the formation of the azo dye.
The specific shade and properties of the resulting dye are determined by the chemical structures of both the diazo component (this compound) and the coupling component. The presence of the chloro and ethyl substituents on the aniline ring of this compound can influence the final color, as well as properties like lightfastness and solubility. While the general mechanism is well-established, specific examples of commercial dyes derived directly from this compound are not extensively detailed in readily available literature. However, the use of various chloroaniline derivatives in the synthesis of a wide range of azo dyes is a common practice in the dye manufacturing industry. ijirset.comafirm-group.com
Q & A
Q. What are the established synthetic routes for 2-Chloro-6-ethylaniline, and how can reaction parameters (e.g., temperature, catalysts) be optimized to improve yield and purity?
- Methodological Answer : Common synthetic approaches include nucleophilic substitution of 2-chloro-6-ethylnitrobenzene followed by reduction, or direct alkylation of 2-chloroaniline. Optimization involves systematic variation of parameters:
- Catalysts : Use Pd/C or Raney Ni for nitro group reduction (monitor via TLC or HPLC).
- Temperature : Conduct reactions under reflux (80–120°C) to balance reaction rate and side-product formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) for high-purity isolation .
- Validation : Characterize intermediates (e.g., nitro intermediates via FT-IR) to confirm reaction progression .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer :
- NMR : H and C NMR to confirm substituent positions (e.g., ethyl group at C6, chloro at C2). Compare chemical shifts with DFT-predicted values to resolve ambiguities .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]) and isotopic patterns (Cl signature). Cross-reference with NIST databases .
- HPLC : Use C18 columns (acetonitrile/water mobile phase) to assess purity. Discrepancies in retention times may indicate isomerization; validate via spiking experiments .
Advanced Research Questions
Q. How can density-functional theory (DFT) models predict the electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity of this compound in electrophilic substitution reactions?
- Methodological Answer :
- Computational Setup : Employ hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate molecular orbitals and electrostatic potential maps. Include solvent effects (PCM model for toluene) .
- Reactivity Analysis : Compare activation energies for substitution at C4 vs. C5 positions. Validate predictions experimentally via kinetic studies (e.g., bromination followed by H NMR monitoring) .
- Data Table :
| Functional/Basis Set | HOMO-LUMO Gap (eV) | Predicted Reactivity Site |
|---|---|---|
| B3LYP/6-31G(d,p) | 4.8 | C4 |
| M06-2X/6-311+G(d,p) | 5.1 | C4 |
Q. What experimental and computational strategies address contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound derivatives?
- Methodological Answer :
- Experimental Replication : Reproduce calorimetry studies under controlled conditions (e.g., oxygen-free environment to prevent oxidation). Use differential scanning calorimetry (DSC) for precise ΔH measurements .
- Error Analysis : Apply Monte Carlo simulations to quantify uncertainty in DFT-derived thermodynamic values. Cross-check with experimental data to identify systematic biases (e.g., overestimation of dispersion forces) .
- Contradiction Resolution : Publish raw datasets and computational input files to enable third-party validation, adhering to FAIR data principles .
Methodological Best Practices
Q. How should researchers design experiments to ensure reproducibility of this compound synthesis and characterization?
- Answer :
- Documentation : Provide step-by-step protocols in Supporting Information, including instrument calibration details (e.g., NMR shim settings) and batch-specific purity data .
- Negative Controls : Include reactions without catalysts or reducing agents to identify side-product sources.
- Collaborative Validation : Partner with independent labs to replicate key findings, particularly for disputed results (e.g., anomalous melting points) .
Q. What safety protocols are critical when handling this compound, given its structural similarity to toxic aniline derivatives?
- Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ inhalation exposure.
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal.
- Emergency Procedures : Maintain cyanide antidote kits if nitro precursors are used, citing protocols from analogous chloroaniline safety reports .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
